2,4-Difluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Difluorobenzaldehyde involves several methods, including direct fluorination of the benzaldehyde or through substitution reactions where chlorine atoms in dichlorobenzaldehyde are replaced with fluorine. An example includes the synthesis from 1,3-difluorobenzene and carbon monoxide using AlCl3 and HCl as catalysts under CO atmosphere, achieving a purity of ≥98.81% (Zhou Fengjun, 2005).
Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzaldehyde and its derivatives has been studied through various techniques such as X-ray diffraction and vibrational spectroscopy. These studies reveal complex hydrogen bonding patterns and the impact of fluorine atoms on the molecular geometry. For instance, the isostructural nature of 2,4-difluorobenzaldehyde benzoylhydrazone underlines the role of fluorine in defining molecular interactions (Wardell et al., 2006).
Chemical Reactions and Properties
2,4-Difluorobenzaldehyde participates in various chemical reactions, including condensation with hydrazones and reactions with alkynes, alkenes, or allenes facilitated by rhodium catalyst systems. These reactions often lead to the formation of compounds with significant structural complexity and potential utility in material science and organic synthesis (Kokubo et al., 1999).
Scientific Research Applications
Matrix-Isolation Infrared Spectroscopy : 2,4-Difluorobenzaldehyde has been investigated using matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in 2,4-Difluorobenzaldehyde upon UV irradiation, identifying two rotamers (anti and syn) and evaluating their energy differences (Itoh et al., 2011).
Synthesis of Derivatives : A method for synthesizing 2,4-difluorophenylacetonitrile from 2,4-Difluorobenzaldehyde was developed, showcasing its utility in chemical synthesis (Li Han-wei, 2009).
Microwave Spectral Studies : The microwave rotational spectra of 2,4-Difluorobenzaldehyde vapor were investigated, providing insights into its molecular structure and dynamics (Bhattacharya & Jaman, 2013).
Crystallography : Research on 2,4-Difluorobenzaldehyde benzoylhydrazone revealed its crystallographic properties and hydrogen bonding patterns, important for understanding molecular interactions (Wardell et al., 2006).
Electronic Absorption Spectra Analysis : The electronic absorption spectra of 2,4-Difluorobenzaldehyde were analyzed, contributing to our understanding of its electronic structure and potential applications in spectroscopy (Aralakkanavar et al., 1992).
NMR Chemical Shifts Study : The 1H and 13C NMR chemical shifts of 2,4-Difluorobenzaldehyde isonicotinoylhydrazone were determined, offering valuable information for chemical analysis (Günay et al., 2009).
Conformational and Vibrational Analysis : This study focused on the molecular structures, vibrational frequencies, and rotomers of 2,4-Difluorobenzaldehyde, using Hartree-Fock and density functional theory calculations (Sağlam & Ucun, 2008).
Safety And Hazards
properties
IUPAC Name |
2,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPCBACLBHDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165788 | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzaldehyde | |
CAS RN |
1550-35-2 | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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